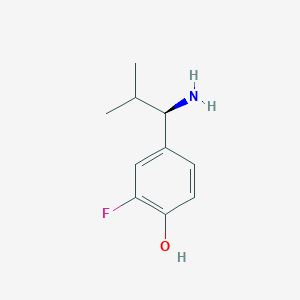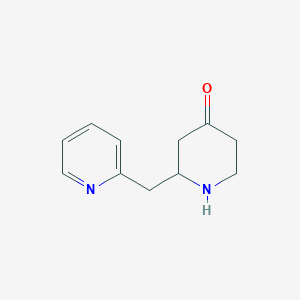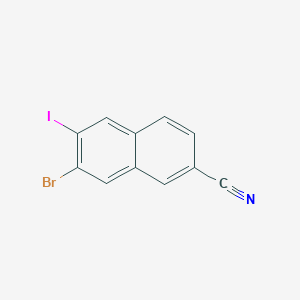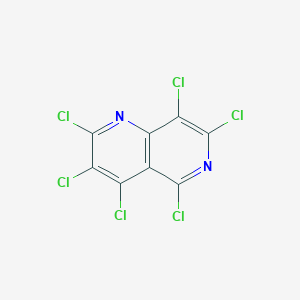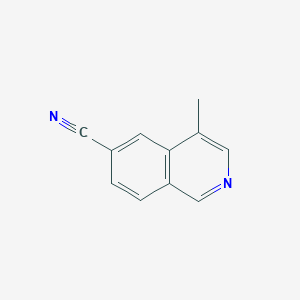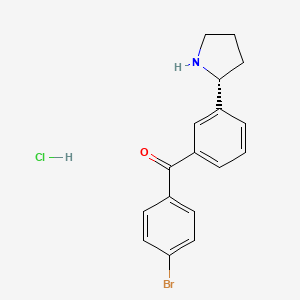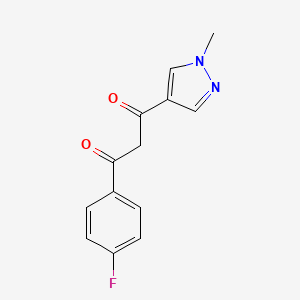
(2-(4-Bromophenyl)piperidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Bromophenyl)piperidin-2-yl)methanamine is an organic compound that features a piperidine ring substituted with a bromophenyl group and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)piperidin-2-yl)methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Bromophenyl)piperidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2-(4-Bromophenyl)piperidin-2-yl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-(4-Bromophenyl)piperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and selectivity are essential for understanding its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(2-(4-Chlorophenyl)piperidin-2-yl)methanamine: Similar structure with a chlorine atom instead of bromine.
(2-(4-Fluorophenyl)piperidin-2-yl)methanamine: Similar structure with a fluorine atom instead of bromine.
(2-(4-Methylphenyl)piperidin-2-yl)methanamine: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (2-(4-Bromophenyl)piperidin-2-yl)methanamine imparts unique chemical and physical properties, such as increased molecular weight and potential for specific interactions with biological targets. These properties distinguish it from other similar compounds and make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
[2-(4-bromophenyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C12H17BrN2/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-15-12/h3-6,15H,1-2,7-9,14H2 |
InChI Key |
GMYNJCHTMYQSRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)(CN)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
![6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)
![Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)
